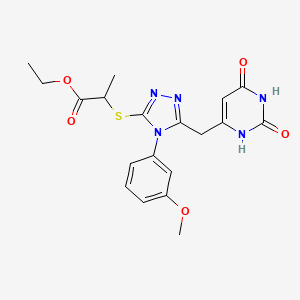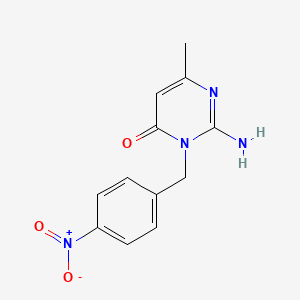
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide, also known as CFN-001, is a novel synthetic compound that has gained interest in the scientific community due to its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide is not fully understood, but it is believed to work through the modulation of various signaling pathways in the body. N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide has been shown to inhibit the activity of the pro-inflammatory cytokine, interleukin-6 (IL-6), and the transcription factor, nuclear factor kappa B (NF-κB). It has also been shown to activate the protein kinase B (Akt) pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation by decreasing the levels of pro-inflammatory cytokines such as IL-6, tumor necrosis factor alpha (TNF-α), and interleukin-1 beta (IL-1β). N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide has also been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells. In addition, N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide has several advantages for lab experiments. It is a stable and highly pure compound that can be easily synthesized in large quantities. N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide also has low toxicity and is well-tolerated in animal studies. However, one limitation of N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in specific disease models.
Future Directions
There are several future directions for the study of N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide. One direction is to further investigate its mechanism of action and identify specific signaling pathways that are modulated by the compound. Another direction is to test the efficacy of N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide in various disease models, including Alzheimer's disease, Parkinson's disease, and cancer. Additionally, the development of novel analogs of N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide may lead to the discovery of more potent and selective compounds with therapeutic potential.
Synthesis Methods
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide is synthesized through a multi-step process that involves the reaction of 4-fluorobenzaldehyde with cyclopropylmethylamine to form an intermediate. The intermediate is then reacted with furfuryl alcohol in the presence of a catalyst to form the final product, N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide. The synthesis method of N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide has been shown to have potential therapeutic effects in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and neuroprotective properties. N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide has also been shown to have potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c18-14-7-3-12(4-8-14)10-16(20)19-11-17(21,13-5-6-13)15-2-1-9-22-15/h1-4,7-9,13,21H,5-6,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPBQZSJWSICIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)CC2=CC=C(C=C2)F)(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(4-fluorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N6-(2,5-dimethoxyphenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2660033.png)
![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2660034.png)
![1-[4-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-1,3-thiazole-5-carbonyl]-2,4-dihydropyrido[3,4-b]pyrazin-3-one](/img/structure/B2660035.png)
![N-cyclopropyl-6-(4-{[(3,4-dimethylphenyl)sulfonyl]amino}phenoxy)nicotinamide](/img/structure/B2660036.png)

![N-(3-bromophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2660039.png)

![N-(4-fluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2660042.png)
![3-[(4-chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2660044.png)
![Rac-2,2,2-trifluoro-n-[(3r,4s)-4-phenylpiperidin-3-yl]acetamide](/img/structure/B2660045.png)
![rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride](/img/structure/B2660050.png)

![2-(1H-indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide](/img/structure/B2660052.png)